molecular formula C16H21NO3 B1437203 1-Boc-2-phenyl-4-piperidinone CAS No. 849928-30-9

1-Boc-2-phenyl-4-piperidinone

Cat. No.: B1437203
CAS No.: 849928-30-9
M. Wt: 275.34 g/mol
InChI Key: UMUHNUZMXNXCMV-UHFFFAOYSA-N
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Description

1-Boc-2-Phenyl-4-piperidinone, also known as tert-butyl 4-oxo-2-phenyl-1-piperidinecarboxylate, is a chemical compound with the molecular formula C16H21NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is widely used in organic synthesis and pharmaceutical research due to its versatile reactivity and structural properties .

Preparation Methods

1-Boc-2-Phenyl-4-piperidinone can be synthesized through various synthetic routes. One common method involves the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate. This reaction is highly enantioselective and provides the corresponding tertiary propargylamines in useful yields . Another method involves the reduction of N-acyl-2,3-dihydro-4-pyridones using zinc/acetic acid, which is a simple, inexpensive, and mild reduction process .

Industrial production methods often involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity of the final product. The reaction conditions typically include controlled temperatures, specific catalysts, and precise stoichiometric ratios to optimize the production process .

Chemical Reactions Analysis

1-Boc-2-Phenyl-4-piperidinone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium and rhodium catalysts for hydrogenation, and ammonia/ethanol for selective cleavage of protecting groups . Major products formed from these reactions include various substituted piperidines and propargylamines .

Mechanism of Action

The mechanism of action of 1-Boc-2-Phenyl-4-piperidinone involves its interaction with specific molecular targets and pathways. It often acts as an intermediate or a building block in the synthesis of biologically active compounds. The molecular targets include enzymes and receptors that are crucial in various biochemical pathways . The compound’s effects are mediated through its ability to form stable complexes with these targets, thereby modulating their activity .

Properties

IUPAC Name

tert-butyl 4-oxo-2-phenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUHNUZMXNXCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659468
Record name tert-Butyl 4-oxo-2-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849928-30-9
Record name tert-Butyl 4-oxo-2-phenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-2-phenyl-piperidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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